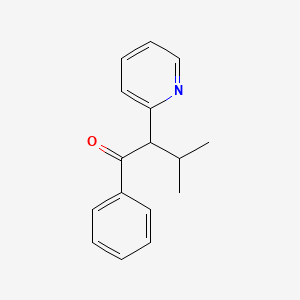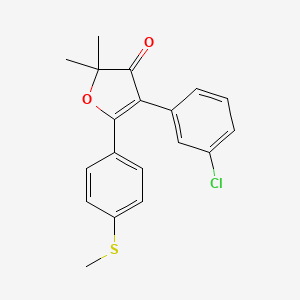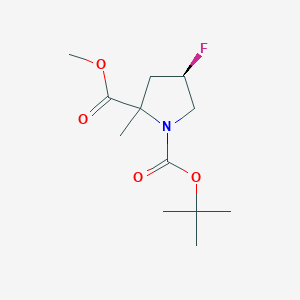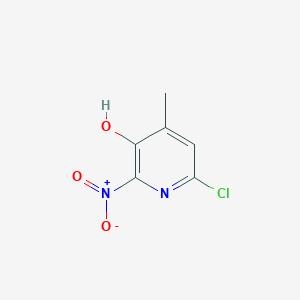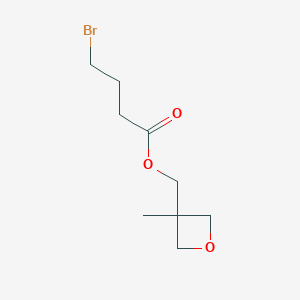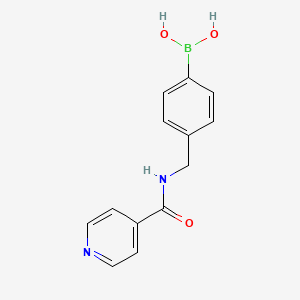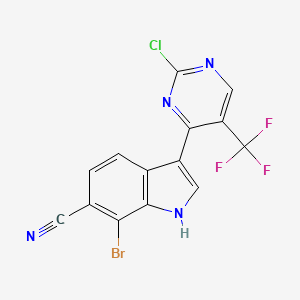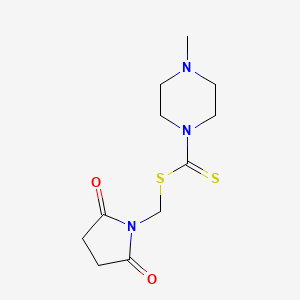
1-Piperazinecarbodithioic acid, 4-methyl-, succinimidomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a piperazine ring, and a carbodithioate group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate typically involves the reaction of 4-methylpiperazine with (2,5-dioxopyrrolidin-1-yl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities. Solvent recovery and recycling are also crucial to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, (2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with various receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate: Unique due to its combination of pyrrolidinone, piperazine, and carbodithioate groups.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar in having a pyrrolidinone group but differs in its benzamide structure.
1-(4-fluorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol: Contains a piperidine ring but lacks the carbodithioate group.
Propiedades
Número CAS |
38221-41-9 |
|---|---|
Fórmula molecular |
C11H17N3O2S2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl)methyl 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C11H17N3O2S2/c1-12-4-6-13(7-5-12)11(17)18-8-14-9(15)2-3-10(14)16/h2-8H2,1H3 |
Clave InChI |
MSXMUZFDWZOUGX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=S)SCN2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
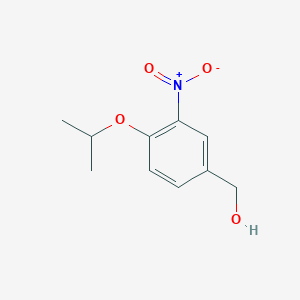
![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)

